![molecular formula C29H27N3O5 B4014554 4-[3-(4-methoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4014554.png)
4-[3-(4-methoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
Description
The compound belongs to a class of chemicals that have been synthesized for potential pharmacological properties, particularly those related to the dibenzo[b,e][1,4]diazepin structure. This structure is a common scaffold in compounds investigated for their therapeutic potentials due to their diverse biological activities.
Synthesis Analysis
The synthesis of similar compounds typically involves condensation and cyclization reactions. For instance, the preparation of dibenzo[b,e][1,4]diazepin derivatives has been achieved through condensation of phenylenediamine derivatives with cyclohexenone derivatives, followed by cyclization with benzaldehyde or substituted benzaldehydes (Cortés, Cortés, & Mellado, 2002). These methods yield a variety of structures with potentially useful pharmacological properties.
Molecular Structure Analysis
The molecular structure of dibenzo[b,e][1,4]diazepin derivatives is confirmed using various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectrometry (MS). These techniques provide detailed information about the molecular framework and the arrangement of functional groups within the compound.
Chemical Reactions and Properties
Dibenzo[b,e][1,4]diazepin derivatives exhibit interesting chemical behaviors, such as novel rearrangements when treated with specific reagents. For example, certain derivatives undergo rearrangement in the presence of concentrated HBr, leading to the formation of new cyclic structures (Cairns et al., 2002). These reactions are crucial for diversifying the chemical space of these compounds and exploring their pharmacological potential.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in various environments. X-ray powder diffraction data, for instance, provide insights into the crystalline structure and purity of synthesized compounds (Wang et al., 2017).
properties
IUPAC Name |
4-[9-(4-methoxyphenyl)-7-oxo-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5/c1-37-21-10-8-18(9-11-21)20-15-23-28(25(33)16-20)29(19-5-4-14-30-17-19)32(26(34)12-13-27(35)36)24-7-3-2-6-22(24)31-23/h2-11,14,17,20,29,31H,12-13,15-16H2,1H3,(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHMTWJSIJQTCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CN=CC=C5)C(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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